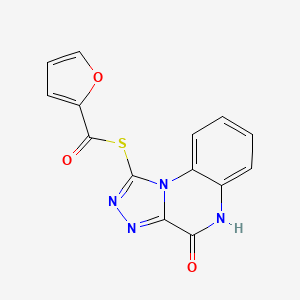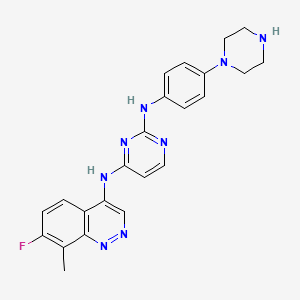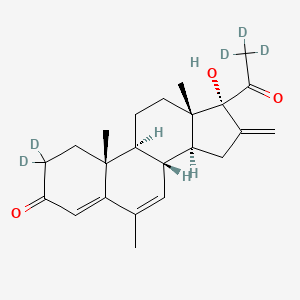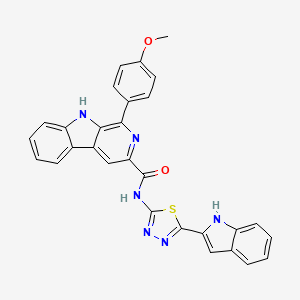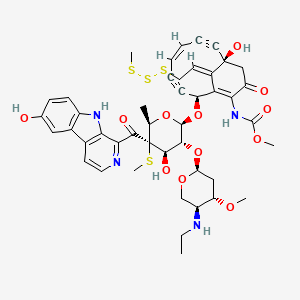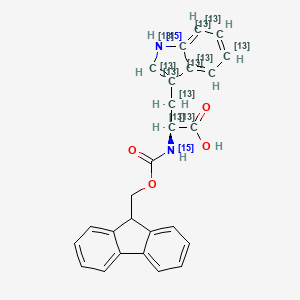![molecular formula C13H12N6O3S B12407087 (3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-compounds are a class of chemical compounds that contain metal atoms bonded to organic ligands. These compounds are significant in various fields due to their unique properties, which arise from the interaction between the metal center and the organic ligands. Metallo-compounds can exhibit diverse chemical behaviors, making them valuable in catalysis, materials science, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metallo-compounds can be synthesized through various methods, including:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, magnesium reacts with methyl bromide to form methylmagnesium bromide.
Metathesis: This method involves the exchange of ligands between two compounds. For instance, lithium tetramethyl reacts with silicon tetrachloride to form tetramethylsilane and lithium chloride.
Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.
Industrial Production Methods
Industrial production of metallo-compounds often involves large-scale reactions under controlled conditions. For example, the production of organomagnesium compounds (Grignard reagents) involves the reaction of magnesium with alkyl or aryl halides in anhydrous ether.
Analyse Des Réactions Chimiques
Types of Reactions
Metallo-compounds undergo various types of reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the metal center and other species.
Substitution: This involves the replacement of one ligand with another on the metal center.
Addition and Elimination: These reactions involve the addition or removal of ligands to or from the metal center.
Common Reagents and Conditions
Common reagents used in reactions with metallo-compounds include halides, hydrides, and organic ligands. Reaction conditions often involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with metallo-compounds depend on the specific reaction and reagents used. For example, the reaction of a Grignard reagent with a carbonyl compound typically forms an alcohol.
Applications De Recherche Scientifique
Metallo-compounds have a wide range of applications in scientific research, including:
Chemistry: They are used as catalysts in various organic reactions, such as hydrogenation and polymerization.
Biology: Metallo-compounds are used in the study of metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Certain metallo-compounds, such as cisplatin, are used as anticancer drugs due to their ability to interact with DNA.
Industry: Metallo-compounds are used in the production of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of metallo-compounds depends on their specific structure and the nature of the metal center
Interaction with Biological Molecules: Metallo-compounds can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.
Catalysis: Metallo-compounds can act as catalysts by providing a reactive metal center that facilitates chemical reactions.
Redox Reactions: Metallo-compounds can participate in redox reactions, leading to the generation of reactive oxygen species and other intermediates.
Comparaison Avec Des Composés Similaires
Metallo-compounds can be compared with other similar compounds, such as:
Organometallic Compounds: These compounds contain metal-carbon bonds and are often used in catalysis and materials science.
Coordination Compounds: These compounds contain metal centers coordinated to organic or inorganic ligands and are used in various applications, including medicine and catalysis.
Uniqueness
Metallo-compounds are unique due to their ability to combine the properties of both metals and organic ligands. This allows them to exhibit a wide range of chemical behaviors and makes them valuable in various fields.
List of Similar Compounds
Organometallic Compounds: Examples include ferrocene and Grignard reagents.
Coordination Compounds: Examples include cisplatin and hemoglobin.
Metallo-compounds continue to be an area of active research due to their diverse applications and unique properties. Their ability to interact with both organic and inorganic species makes them valuable tools in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C13H12N6O3S |
|---|---|
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C13H12N6O3S/c14-23(21,22)13-11(12-16-18-19-17-12)10(5-6-15-13)9-3-1-8(7-20)2-4-9/h1-6,20H,7H2,(H2,14,21,22)(H,16,17,18,19) |
Clé InChI |
ZLLPEJMJTQBWDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=C(C(=NC=C2)S(=O)(=O)N)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


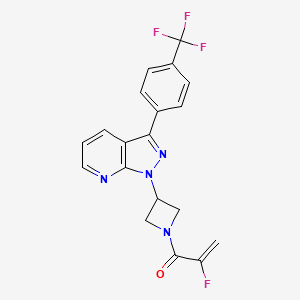
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
